molecular formula C14H17NO2 B3163251 3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid CAS No. 883539-99-9

3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid

Cat. No. B3163251
CAS RN: 883539-99-9
M. Wt: 231.29 g/mol
InChI Key: DABVYMSYGINCDE-UHFFFAOYSA-N
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Description

The compound “3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of novel compounds, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, were synthesized from (1H-indol-3-yl)-acetic acid. These compounds showed notable antimicrobial activity against Gram-positive and Gram-negative bacteria and demonstrated anti-inflammatory activity (Gadegoni & Manda, 2013).

Structural Analysis and Formation

  • The compound (2S*)-2-amino-3-(1H-indol-3-yl)propionic acid, in its zwitterionic form, was analyzed. Its crystal structure revealed strong intermolecular hydrogen bonds forming layers and a three-dimensional network. This study provides insights into the structural formation and interactions of similar compounds (Di, 2010).

Hydroarylation and Biological Relevance

  • An iron-catalyzed hydroarylation process was used to synthesize 3,3-bis(indol-3-yl)propanoic acids, demonstrating high regioselectivity and utility for creating compounds important in biological and pharmaceutical fields (Kutubi & Kitamura, 2011).

Urease Inhibition and Therapeutic Potential

  • Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides were synthesized and screened for their in vitro inhibitory potential against urease enzyme, showing potent inhibitory effects. These results indicate their potential as therapeutic agents (Nazir et al., 2018).

Auxin Activity and Molecular Structure

  • The auxin activity of 2-alkylindole-3-acetic acids, including 2-methylindole-3-acetic acid and its homologues, was studied. The research showed that these compounds have plant growth-promoting activity, falling between strong and weak auxins. This study enhances understanding of the structure-activity relationship in auxin-like molecules (Antolić et al., 2004).

Acidity and Metal Complex Formation

  • 3-(adenine-9-yl)propionic acid and 3-(thymine-1-yl)propionic acid were synthesized and their dissociation constants determined. This study explored their complexation behavior with various metal ions, providing insight into the basicity of these ligands and their potential for forming metal complexes (Hammud et al., 2015).

properties

IUPAC Name

3-(1-ethyl-2-methylindol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-15-10(2)11(8-9-14(16)17)12-6-4-5-7-13(12)15/h4-7H,3,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABVYMSYGINCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Ethyl-2-methyl-1H-indol-3-YL)-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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